Sitostanol

Descripción general

Descripción

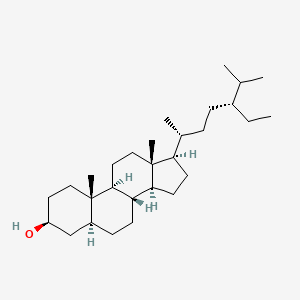

Estigmastanol, también conocido como sitostanol, es un fitosterol que se encuentra en una variedad de fuentes vegetales. Es un esterol saturado, estructuralmente similar al colesterol, y es conocido por su capacidad para inhibir la absorción del colesterol de la dieta. El estigmastanol es el producto de la reducción del β-sitosterol y la hidrogenación del estigmasterol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El estigmastanol se puede sintetizar mediante la reducción del β-sitosterol o la hidrogenación del estigmasterol. La reducción del β-sitosterol implica el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones controladas. La hidrogenación del estigmasterol generalmente requiere un catalizador de hidrogenación como el paladio sobre carbono (Pd/C) bajo gas hidrógeno a presiones y temperaturas elevadas .

Métodos de producción industrial

La producción industrial de estigmastanol a menudo implica la extracción de β-sitosterol de fuentes vegetales, seguida de su reducción a estigmastanol. El proceso de extracción puede implicar técnicas de extracción con solventes utilizando solventes como hexano o etanol. El β-sitosterol extraído se somete entonces a procesos de reducción o hidrogenación para producir estigmastanol .

Análisis De Reacciones Químicas

Tipos de reacciones

El estigmastanol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El estigmastanol se puede oxidar para formar estigmastanona usando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.

Reducción: Como se mencionó anteriormente, el estigmastanol es el producto de la reducción del β-sitosterol.

Sustitución: El estigmastanol puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo, para formar ésteres o éteres.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo (CrO₃), permanganato de potasio (KMnO₄)

Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄)

Sustitución: Cloruros de ácido, haluros de alquilo

Principales productos formados

Oxidación: Estigmastanona

Reducción: Estigmastanol (a partir del β-sitosterol)

Sustitución: Ésteres o éteres de estigmastanol

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cellular Studies

- Micelle Preparation Sitostanol is suitable for micelle preparation in cell culture and cellular uptake studies, which allows for exploration of cellular processes .

- T-helper-1 Shift Induction Researchers can use this compound in cell culture experiments to study its impact on inducing a T-helper-1 shift in peripheral blood mononuclear cells (PBMCs) from asthma patients . One study showed that patients with asthma who consumed plant stanol-enriched yogurt experienced higher antibody titers and reduced concentrations of total immunoglobulin E, interleukin 1β, and tumor necrosis factor-α .

Sterol Applications

- Preparation of Binary Phospholipids this compound is used in preparing binary phospholipids for thermodynamic studies and Brewster angle microscopy investigations .

- Standard Steroid in GC-MS It serves as a standard steroid in gas chromatography-mass spectrometry (GC-MS), enhancing its utility in analytical techniques .

Cholesterol Reduction

- Inhibition of Cholesterol Absorption Dietary this compound decreases cholesterol absorption, leading to a hypocholesterolemic effect . Studies show that this compound reduces the micellar solubility of cholesterol in vivo more effectively than sitosterol .

- Clinical trials demonstrated that this compound ester can lower total cholesterol .

Research Findings

Effects on Micellar Solubility of Cholesterol

Sitosterol and this compound have similar effects on the micellar solubility of cholesterol in vitro, but this compound tends to reduce solubility more effectively in vivo . In experiments with rats, cholesterol solubility in aqueous micellar solution was significantly lower in rats fed cholesterol plus this compound compared to those fed cholesterol alone .

Absorption and Accumulation

Dietary this compound and campestanol are absorbed by patients with sitosterolemia and xanthomatosis, as well as by rats . In sitosterolemic patients, plasma this compound levels increased after consuming this compound-enriched margarine . Similarly, rats fed high-cholesterol diets with this compound showed increased this compound levels in plasma and tissues .

Case Studies

Sitosterolemia

Sitosterolemia is a rare condition where patients hyperabsorb sterols .

- A study reported a Japanese patient with probable sitosterolemia due to a heterozygous variant in ABCG8 and additional unknown variants . The patient's hypercholesterolemia was not controlled by rosuvastatin alone but improved with the addition of ezetimibe .

- In patients with sitosterolemia, dietary this compound can lead to increased plasma this compound levels . The long-term retention of this compound and campestanol in plasma may increase their atherogenic potential .

Mecanismo De Acción

El estigmastanol ejerce sus efectos principalmente inhibiendo la absorción del colesterol de la dieta. Compite con el colesterol por la incorporación en micelas en el intestino, reduciendo así la cantidad de colesterol absorbido. Además, los estudios en animales sugieren que el estigmastanol puede inhibir la biosíntesis del colesterol en el hígado .

Comparación Con Compuestos Similares

Compuestos similares

Estigmasterol: Un fitosterol insaturado que se puede hidrogenar para formar estigmastanol.

β-Sitosterol: Un fitosterol que se puede reducir para formar estigmastanol.

Campesterol: Otro fitosterol con propiedades similares para reducir el colesterol.

Singularidad

El estigmastanol es único en su estructura saturada, lo que lo hace más estable en comparación con sus contrapartes insaturadas como el estigmasterol. Esta estabilidad contribuye a su eficacia en la inhibición de la absorción del colesterol y su posible uso en diversas aplicaciones .

Actividad Biológica

Sitostanol, a plant stanol derived from phytosterols, has garnered attention for its potential biological activities, particularly in cholesterol management and immune modulation. This article delves into the various aspects of this compound's biological activity, supported by research findings, case studies, and data tables.

Cholesterol-Lowering Effects

This compound is well-known for its hypocholesterolemic properties, primarily by inhibiting the absorption of cholesterol in the intestines. Several studies have demonstrated its efficacy in reducing serum cholesterol levels.

Clinical Study Findings

A notable randomized controlled trial involved participants with mild hypercholesterolemia consuming margarine enriched with this compound esters. The results indicated:

- Mean reduction in total serum cholesterol : 10.2% in the this compound group compared to a slight increase in the control group.

- Reduction in LDL cholesterol : 14.1% in the this compound group versus 1.1% in controls.

- Decrease in campesterol levels : 36% reduction correlated with total cholesterol reduction (r = 0.57, P < 0.001) .

Immune Modulation

Recent research has highlighted this compound's role in modulating immune responses, particularly in patients with asthma.

Mechanistic Insights

A study involving peripheral blood mononuclear cells (PBMCs) from asthma patients showed that this compound treatment resulted in:

- Increased production of IFNγ : 6.5% rise compared to cholesterol.

- Increased IL-2 production : 6.0% rise compared to cholesterol.

- Regulatory T-cell activity : Enhanced IL-10 production by 13.3% after treatment .

These findings suggest that this compound may promote a T-helper-1 (Th1) immune response, which could be beneficial for individuals with a T-helper-2 (Th2) dominant response, such as those with asthma.

Correlation with Liver Health

This compound's effects on liver health have also been investigated, particularly concerning non-alcoholic fatty liver disease (NAFLD).

Research Data

A study examining obese patients revealed:

- Higher liver and bile this compound ratios to cholesterol were observed in individuals with NAFLD compared to those with normal liver histology (P < 0.022).

- Positive correlations were noted between liver this compound ratios and histological measures of steatosis and inflammation (r_s > 0.407, P < 0.01) .

Sitosterolemia Case Report

A rare case of sitosterolemia highlighted the absorption characteristics of this compound in patients with genetic predispositions affecting sterol metabolism. In this case:

- The patient exhibited elevated intima-media thickness but did not present typical xanthomas.

- Dietary interventions included a calorie-restricted diet alongside pharmacotherapy .

Data Summary Table

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Focus | Findings | Significance |

|---|---|---|

| Cholesterol Reduction | Mean reduction of total cholesterol by 10.2% and LDL by 14.1% | Effective dietary intervention for managing hypercholesterolemia |

| Immune Response Modulation | Increased IFNγ and IL-2 production; enhanced regulatory T-cell activity | Potential therapeutic role in asthma and related immune disorders |

| Liver Health | Positive correlation between liver this compound ratios and histological liver damage | Implications for managing NAFLD and understanding sterol metabolism |

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-HRJGVYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016169 | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-45-4 | |

| Record name | Sitostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmastanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5α)-stigmastan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.